

assessing the substrate scope of various BINAM-based catalytic systems

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Compound of Interest

Compound Name: 1,1'-Binaphthyl-2,2'-diamine

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A Comparative Guide to the Substrate Scope of BINAM-Based Catalytic Systems

For researchers, scientists, and drug development professionals, the selection of an appropriate catalytic system is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. **1,1'-Binaphthyl-2,2'-diamine** (BINAM) has emerged as a privileged chiral scaffold in the design of a wide array of catalysts. This guide provides an objective comparison of the performance of various BINAM-based catalytic systems, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal catalyst for a given transformation.

Nickel-Catalyzed Asymmetric Cross-Coupling

The combination of nickel(II) triflate (Ni(OTf)₂) and a chiral SaBOX ligand derived from BINAM has proven effective for the asymmetric construction of atropisomeric biaryls. This system excels in the redox-neutral cross-coupling of various azonaphthalenes and 2-naphthylamines.



Entry	Azonaphtha lene Substrate	2- Naphthylam ine Substrate	Product	Yield (%)[1]	ee (%)[1]
1	Naphthalen- 2-yl-diazene	N- phenylnaphth alen-2-amine	N-phenyl- [1,1'- binaphthalen] -2-amine	95	96
2	(4- Methoxyphen yl)- naphthalen-2- yl-diazene	N- phenylnaphth alen-2-amine	N-(4- methoxyphen yl)-[1,1'- binaphthalen] -2-amine	92	95
3	(4- Fluorophenyl) -naphthalen- 2-yl-diazene	N- phenylnaphth alen-2-amine	N-(4- fluorophenyl)- [1,1'- binaphthalen] -2-amine	90	94
4	Naphthalen- 2-yl-diazene	N-(p- tolyl)naphthal en-2-amine	N-(p-tolyl)- [1,1'- binaphthalen] -2-amine	93	96
5	Naphthalen- 2-yl-diazene	N-(4- methoxyphen yl)naphthalen -2-amine	N-(4- methoxyphen yl)-[1,1'- binaphthalen] -2-amine	91	95

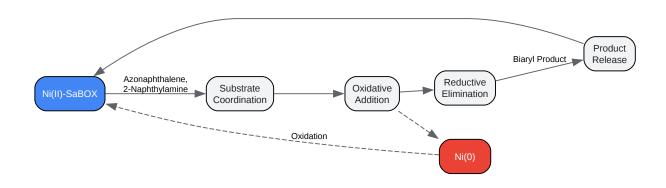
General Procedure for Ni(OTf)₂/SaBOX-Catalyzed Asymmetric Cross-Coupling:[1]

• To a flame-dried Schlenk tube under an argon atmosphere, add Ni(OTf)₂ (10 mol%) and the chiral SaBOX ligand (15 mol%).



- Add dry CH₂Cl₂ (4 mL) and stir the mixture at room temperature for 30 minutes.
- Add the azonaphthalene substrate (0.10 mmol) and the 2-naphthylamine substrate (0.12 mmol).
- Cool the reaction mixture to 0 °C and stir for the time specified in the relevant publication.
- Upon completion, as monitored by TLC, concentrate the reaction mixture in vacuo.
- Purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualization



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Caption: Proposed catalytic cycle for Ni-catalyzed cross-coupling.

Copper-Catalyzed Kinetic Resolution of BINAM Derivatives

A copper-catalyzed dehydrogenative Si-N coupling with prochiral dihydrosilanes provides an efficient method for the kinetic resolution of monoprotected BINAM derivatives. This reaction is characterized by its good to synthetically useful selectivity factors for a range of substituted BINAMs.[2][3][4]



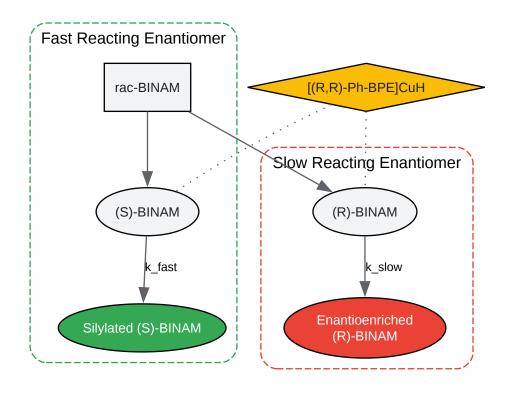
Entry	BINAM Substrate	Dihydrosilane	Selectivity Factor (s)[2]
1	N-Methyl-BINAM	Phenyl(tert- butyl)dihydrosilane	5.2
2	N-Benzhydryl-6,6'- dimethyl-BINAM	Phenyl(tert- butyl)dihydrosilane	17
3	N-Benzhydryl-7,7'- dimethyl-BINAM	Phenyl(tert- butyl)dihydrosilane	28
4	N-Benzhydryl-6,6'- dimethoxy-BINAM	Phenyl(tert- butyl)dihydrosilane	15
5	N-Benzhydryl-H ₈ - BINAM	Phenyl(tert- butyl)dihydrosilane	3

General Procedure for Copper-Catalyzed Kinetic Resolution of BINAMs:[2]

- In a glovebox, charge a vial with CuH (as a complex, e.g., (R,R)-Ph-BPE)CuH) (typically 5 mol%).
- Add a solution of the racemic monoprotected BINAM derivative (0.2 mmol) in an anhydrous solvent (e.g., THF).
- Add the prochiral dihydrosilane (0.1 mmol, 0.5 equiv) to the reaction mixture.
- Stir the reaction at the specified temperature until approximately 50% conversion is reached, as monitored by ¹H NMR spectroscopy.
- Quench the reaction with a few drops of methanol.
- Concentrate the mixture and purify by column chromatography to separate the unreacted BINAM enantiomer from the silylated product.

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Caption: Kinetic resolution of BINAM derivatives.

BINAM-Prolinamide-Catalyzed Asymmetric Aldol Reaction

(S_a)-BINAM-L-prolinamide, often in combination with a carboxylic acid co-catalyst, is a highly effective organocatalyst for the direct asymmetric aldol reaction between ketones and aldehydes under solvent-free conditions.[5] This system generally provides the anti-aldol products with high diastereo- and enantioselectivity.



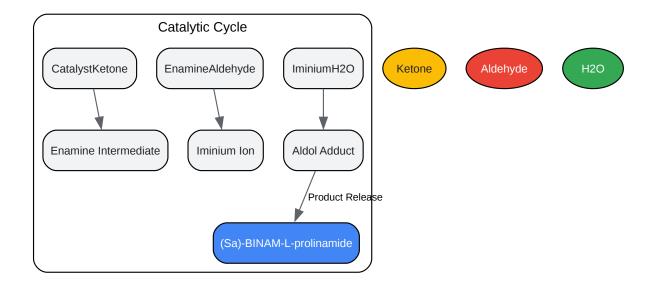
Entry	Ketone	Aldehyd e	Co- catalyst	Time (h)	Yield (%)[5]	dr (anti:sy n)[5]	ee (%) [5]
1	Cyclohex anone	4- Nitrobenz aldehyde	Benzoic acid	2	95	95:5	97
2	Acetone	4- Nitrobenz aldehyde	Benzoic acid	24	80	-	85
3	Cyclopen tanone	4- Nitrobenz aldehyde	Benzoic acid	4	92	96:4	96
4	Cyclohex anone	2- Naphthal dehyde	Benzoic acid	6	90	94:6	95
5	Acetone	Isovaleral dehyde	Benzoic acid	48	65	-	80

General Procedure for BINAM-Prolinamide-Catalyzed Aldol Reaction:[5]

- In a vial, mix the (S_a)-BINAM-L-prolinamide catalyst (typically 10-20 mol%) and the carboxylic acid co-catalyst (e.g., benzoic acid, 20 mol%).
- Add the aldehyde (1.0 mmol) and the ketone (2.0 mmol, 2.0 equiv).
- Stir the mixture vigorously at the specified temperature (often room temperature or slightly below).
- Monitor the reaction by TLC. Upon completion, directly load the reaction mixture onto a silica gel column.
- Purify by flash chromatography to afford the desired aldol product.



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Caption: Enamine-based catalytic cycle for the aldol reaction.

BINAM-Phosphoric Acid-Catalyzed Enantioselective α-Amination

Chiral phosphoric acids derived from BINAM are powerful catalysts for the enantioselective α -amination of carbonyl compounds.[6][7] This is achieved through a chiral anion phase-transfer mechanism involving aryldiazonium cations, leading to α -amino ketone derivatives with high enantiomeric excess.



Entry	Carbonyl Substrate	Aryldiazoni um Salt	Catalyst Loading (mol%)	Yield (%)[6]	ee (%)[6]
1	2- Phenylindano ne	4- Chlorobenze nediazonium tetrafluorobor ate	10	91	90
2	2- Benzylindano ne	4- Chlorobenze nediazonium tetrafluorobor ate	10	85	92
3	2-(4- Fluorophenyl) indanone	4- Chlorobenze nediazonium tetrafluorobor ate	10	90	91
4	2-Phenyl-α- tetralone	4- Chlorobenze nediazonium tetrafluorobor ate	10	88	89
5	β-Ketoester	4- Chlorobenze nediazonium tetrafluorobor ate	5	78	96

General Procedure for BINAM-Phosphoric Acid-Catalyzed α -Amination:[6]



- To a solution of the carbonyl substrate (1.0 equiv) in a non-polar solvent (e.g., cyclohexane) at room temperature, add the BINAM-derived phosphoric acid catalyst (5-10 mol%).
- Add a solid base (e.g., NaH₂PO₄, 6.0 equiv).
- Add the aryldiazonium tetrafluoroborate salt (1.2 equiv) portionwise over a period of 1 hour.
- Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
- Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
- Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Mandatory Visualization

Caption: Chiral anion phase-transfer catalysis mechanism.

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